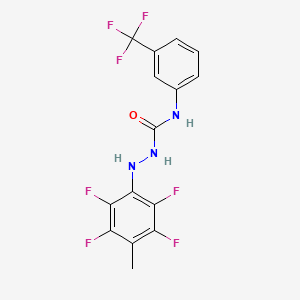

1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide

Descripción

1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide is a fluorinated semicarbazide derivative characterized by a tetrafluoro-methylphenyl group and a trifluoromethylphenyl substituent. These electron-withdrawing fluorine atoms confer high lipophilicity and metabolic stability, making the compound a candidate for pharmacological applications, particularly in targeting enzymes or receptors sensitive to halogenated motifs.

Propiedades

IUPAC Name |

1-(2,3,5,6-tetrafluoro-4-methylanilino)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F7N3O/c1-6-9(16)11(18)13(12(19)10(6)17)24-25-14(26)23-8-4-2-3-7(5-8)15(20,21)22/h2-5,24H,1H3,(H2,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGROLOYOLOWXRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and applications based on available research.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple fluorinated aromatic rings. Its chemical formula is , which contributes to its unique physicochemical properties such as lipophilicity and metabolic stability.

Antidepressant Potential

Research indicates that compounds with similar structures exhibit significant activity at serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. For instance, studies have shown that derivatives of fluorinated phenylpiperazines demonstrate antidepressant-like effects in animal models, suggesting that 1-(2,3,5,6-tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide may also possess similar properties .

Inhibition of Phosphodiesterases

The compound's structural analogs have been identified as phosphodiesterase (PDE) inhibitors. PDEs are crucial in regulating intracellular signaling pathways related to mood and anxiety disorders. Inhibitors of PDE4B and PDE10A have shown promise in preclinical studies for treating depression and anxiety .

Pesticidal Activity

The compound has been explored for its potential use in agriculture as a pesticide. Novel amino-substituted derivatives of pyrazoles and triazoles have been reported to exhibit superior biological activity against pests compared to existing compounds. This suggests that 1-(2,3,5,6-tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide could be effective in pest management strategies .

The biological activity of this compound is hypothesized to stem from its ability to modulate neurotransmitter systems and inhibit specific enzymes involved in signal transduction. The presence of fluorine atoms enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and interact with central nervous system targets.

Case Studies

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its unique structure may contribute to:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells. The trifluoromethyl group is known to enhance biological activity by improving metabolic stability.

- Antimicrobial Properties : Research indicates that fluorinated compounds often possess enhanced antimicrobial properties. The presence of fluorine can increase membrane permeability and disrupt bacterial cell walls.

Materials Science

In materials science, the compound's properties make it suitable for:

- Fluorinated Polymers : The incorporation of this semicarbazide into polymer matrices can improve thermal stability and chemical resistance. Fluorinated materials are often used in coatings and membranes due to their non-stick properties.

- Sensors and Electronics : Due to its electronic properties, this compound can be used in the development of sensors that require high sensitivity and selectivity.

Environmental Studies

The environmental impact of fluorinated compounds has been a subject of study due to their persistence and potential toxicity:

- Environmental Monitoring : The compound can be utilized as a marker for studying the distribution and degradation of fluorinated pollutants in various ecosystems.

- Biodegradation Studies : Understanding how such compounds degrade in natural environments can inform strategies for pollution remediation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of various fluorinated semicarbazides on human cancer cell lines. Results indicated that compounds similar to 1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide exhibited significant inhibition of cell proliferation, suggesting potential as anticancer agents.

Case Study 2: Material Properties

Research conducted on the incorporation of fluorinated semicarbazides into polymer composites demonstrated improved thermal stability and mechanical strength. These findings support the use of such compounds in high-performance materials for industrial applications.

Data Table

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against cancer cells |

| Materials Science | Polymer Composites | Enhanced thermal stability and mechanical properties |

| Environmental Studies | Pollution Monitoring | Persistence in ecosystems; potential markers for pollution |

Comparación Con Compuestos Similares

Key Research Findings and Gaps

- Structural Advantages: The fluorine substituents improve metabolic stability and binding affinity compared to non-fluorinated analogs but may reduce solubility.

- Unanswered Questions : Direct data on the target compound’s IC50 values, neurotoxicity, and environmental behavior are lacking. Further studies should prioritize synthesis and in vivo testing.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing fluorinated semicarbazide derivatives, such as 1-(2,3,5,6-Tetrafluoro-4-methylphenyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide?

- Methodological Answer : Synthesis typically involves coupling fluorinated aryl isocyanates with substituted phenylhydrazines under controlled conditions. For example, carbazolyldiamine intermediates (e.g., 2-amino-5-nitrothiazole derivatives) can be reacted with tetrachloromonospirocyclotriphosphazenes in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via column chromatography . Key parameters include solvent choice (THF or DCM), reaction time (3–7 days), and temperature (room temperature to reflux).

Q. How can semicarbazide formation in non-target systems (e.g., poultry processing) confound analytical detection of this compound?

- Methodological Answer : Semicarbazide (SEM) forms under alkaline conditions (pH 9–13) during antimicrobial treatments in poultry processing, even without nitrofurazone use . To avoid false positives in nitrofurazone metabolite detection, researchers should:

- Pre-treat samples with protease enzymes to isolate protein-bound SEM.

- Use LC-MS/MS with isotopic labeling (e.g., ¹⁵N₃-SEM) to differentiate endogenous vs. exogenous sources .

Q. What are the primary pharmacological targets of fluorinated semicarbazides, and how are these evaluated experimentally?

- Methodological Answer : Fluorinated semicarbazides often target monoamine oxidase (MAO) and cholinesterase (ChE) enzymes. Standard protocols include:

- MAO-B Inhibition Assay : Measure IC₅₀ values using kynuramine as a substrate in human recombinant MAO-B .

- AChE/BuChE Inhibition : Use Ellman’s method with acetylthiocholine iodide and DTNB (5,5’-dithiobis-2-nitrobenzoic acid) .

- Kinetic studies (e.g., competitive vs. mixed inhibition) clarify binding mechanisms.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination patterns) influence the selectivity and potency of semicarbazides toward MAO-B vs. MAO-A?

- Methodological Answer :

- SAR Insights : Bulky 2,3,5,6-tetrafluoro-4-methylphenyl groups enhance MAO-B selectivity by occupying the enzyme’s hydrophobic substrate cavity. Trifluoromethyl groups at the 3-position improve binding via π-π stacking with FAD cofactors .

- Experimental Validation : Docking studies (e.g., AutoDock Vina) and X-ray crystallography of enzyme-inhibitor complexes validate interactions .

Q. What advanced analytical techniques can resolve SEM contamination in environmental or food matrices with high sensitivity?

- Methodological Answer :

- Upconversion Luminescent Nanosensors : Lanthanide-doped nanoparticles (e.g., NaYF₄:Yb³⁺/Tm³⁺) detect SEM at sub-ppb levels via Förster resonance energy transfer (FRET) .

- Hyperspectral Imaging (HSI) : Combines spectral data and AI algorithms to map SEM distribution in poultry processing lines .

Q. How does semicarbazide bioaccumulate in marine organisms, and what factors drive its biomagnification?

- Methodological Answer :

- Bioaccumulation Pathways : SEM accumulates in filter-feeding shellfish (e.g., clams) via microalgae ingestion. Bioaccumulation factors (BAFs) correlate with shell length and environmental SEM concentrations .

- Kinetic Modeling : Use first-order kinetic models to estimate uptake (k₁) and depuration (k₂) rates in controlled aquaculture studies .

Q. What experimental strategies mitigate semicarbazide’s interference in microbiological assays (e.g., antibiotic susceptibility testing)?

- Methodological Answer :

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.